Ethyl 2-methyl-2H-indazole-7-carboxylate
Overview
Description
“Ethyl 2-methyl-2H-indazole-7-carboxylate” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound, also known as benzpyrazole or isoindazone . It is a structurally diverse nucleus that has aroused great interest due to its wide variety of biological properties .
Synthesis Analysis
The synthesis of 2H-indazoles has been a subject of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .
Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles have been studied extensively . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Scientific Research Applications
Chemical Synthesis and Derivatives
Ethyl 2-methyl-2H-indazole-7-carboxylate, a derivative of ethyl-1H-indazole-3-carboxylate, has been explored in the synthesis of various chemical compounds. For instance, derivatives of ethyl-1H-indazole-3-carboxylate, containing aliphatic or aromatic acyl radicals, have been synthesized and tested for antiarthritic effects in rats, showcasing its potential in medicinal chemistry (Bistocchi et al., 1981). Additionally, ethyl 2-methyl-2,3-butadienoate, a compound related to ethyl 2-methyl-2H-indazole-7-carboxylate, has been utilized in the synthesis of tetrahydropyridines, highlighting its role in organic synthesis (Zhu, Lan, & Kwon, 2003).
Structural Analysis and Characterization
The crystal structure of compounds similar to ethyl 2-methyl-2H-indazole-7-carboxylate, like ethyl 2-aminooxazole-5-carboxylate, has been studied, providing insights into their molecular configurations (Kennedy et al., 2001). These studies are crucial for understanding the physical and chemical properties of such compounds, aiding in their application in various fields.
Antimicrobial Activity
Ethyl 2-methyl-2H-indazole-7-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities. For example, novel indazole bearing oxadiazole derivatives have been studied for their antimicrobial properties, signifying the potential of these compounds in pharmaceutical research (Ghelani, Khunt, & Naliapara, 2017).
Potential in Drug Development
Derivatives of ethyl 2-methyl-2H-indazole-7-carboxylate have been explored for their potential in drug development. For instance, ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, a related compound, was used in the synthesis of indazole-carbohydrazide and further tested for anti-cancer properties (Ghelani, Khunt, & Naliapara, 2017). Such research showcases the significance of these compounds in medicinal chemistry.
Novel Synthetic Pathways
Ethyl 2-methyl-2H-indazole-7-carboxylate and its derivatives have been instrumental in developing new synthetic pathways for various chemical compounds. For instance, ethyl 2-aminooxazole-5-carboxylate has been utilized in synthetic modifications, contributing to advancements in organic chemistry (Kennedy et al., 2001).
properties
IUPAC Name |
ethyl 2-methylindazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-13(2)12-10(8)9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNUYARZMBJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CN(N=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2H-indazole-7-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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